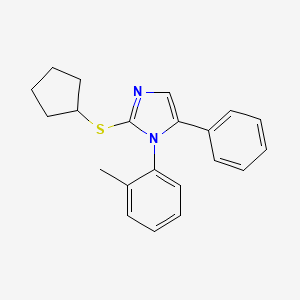

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2S/c1-16-9-5-8-14-19(16)23-20(17-10-3-2-4-11-17)15-22-21(23)24-18-12-6-7-13-18/h2-5,8-11,14-15,18H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNVGZUXXIIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the synthesis may proceed through the formation of an intermediate thioether, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of organometallic catalysts such as palladium or nickel to facilitate coupling reactions. These catalysts are known for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the cyclopentylthio group enhances its interaction with microbial targets, potentially increasing efficacy .

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. In vitro studies demonstrate a dose-dependent reduction in cell viability across different cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The compound's biological activity is mediated through its interaction with specific enzymes or receptors:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thus affecting cellular functions.

- Cell Membrane Disruption : It can compromise microbial cell membranes leading to cell lysis.

- DNA Replication Interference : By disrupting replication processes in cancer cells, it may enhance apoptosis rates .

Case Studies

Several case studies have illustrated the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against a range of bacterial strains. Results indicated a substantial reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The findings suggest that it may serve as an effective treatment option for certain cancers .

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among imidazole derivatives include substituent type (e.g., aryl, alkyl, halogens), position, and functional groups (e.g., thiols, thioethers). The table below highlights critical differences:

Key Observations :

Structural and Analytical Characterization

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that the target compound’s structure could be resolved using similar methods .

- Spectroscopy : IR and NMR data for analogues () confirm substituent positions; for example, 1H NMR shifts at δ 7.2–7.8 ppm correlate with aromatic protons in o-tolyl groups .

Biological Activity

2-(Cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its unique structural features, including cyclopentylthio, phenyl, and o-tolyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions under controlled conditions, often utilizing solvents such as dichloromethane or ethanol and catalysts like Lewis acids. The structural uniqueness of this compound enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have been evaluated for their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | E. coli, S. aureus, B. subtilis |

| Reference Drug (e.g., Ciprofloxacin) | 18 | E. coli, S. aureus |

Studies indicate that certain derivatives exhibit zones of inhibition comparable to established antibiotics, suggesting their potential as therapeutic agents against resistant bacterial strains .

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented in the literature. Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation.

Case Study:

In a study by Jain et al., various imidazole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The results indicated that specific substitutions on the imidazole ring significantly enhanced cytotoxicity against cancer cells, with some compounds showing IC50 values in the low micromolar range .

Anti-inflammatory Activity

Imidazole compounds have also been explored for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Modulation: It can bind to receptors involved in inflammatory responses, altering their activity and reducing inflammation.

Further studies are required to elucidate the precise molecular mechanisms underlying these interactions.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Phenyl-1H-imidazole | Lacks cyclopentylthio group | Lower antimicrobial activity |

| 5-Phenyl-1-(p-tolyl)-1H-imidazole | Different substitution pattern | Varies in anticancer efficacy |

The presence of the cyclopentylthio group in this compound enhances its hydrophobicity and potential interactions with lipid membranes, possibly contributing to its superior biological activity compared to simpler imidazole derivatives .

Q & A

Basic: How can researchers optimize the synthesis of 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole to improve yield and purity?

Methodological Answer:

Synthesis optimization involves systematic variation of reaction conditions. For imidazole derivatives, key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for cyclopentylthio group incorporation .

- Catalyst choice : Copper(I) iodide or palladium catalysts improve coupling efficiency in aryl-substituted imidazoles .

- Temperature control : Reactions at 80–100°C balance reaction rate and side-product formation .

- Purification : Column chromatography (hexane:ethyl acetate gradients) and recrystallization refine purity. Yield improvements (e.g., 88% in similar compounds ) are achieved by optimizing stoichiometry and reaction time.

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : Validate functional groups (e.g., C-S stretch at ~650 cm⁻¹; C=N imidazole ring at ~1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.005 Da) .

Advanced: How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals .

- Data collection : High-resolution (<1.0 Å) datasets on synchrotron or rotating anode sources reduce noise .

- Refinement in SHELXL :

- Example: SHELXL resolved torsional strain in o-tolyl groups of analogous imidazoles, confirming coplanarity with the heterocyclic ring .

Advanced: What strategies are employed in molecular docking studies to evaluate the binding affinity of this compound to target proteins?

Methodological Answer:

- Protein preparation : Retrieve EGFR or GLP1 receptor structures (PDB: 1M17) and optimize via protonation state adjustment (e.g., H++ server) .

- Ligand parameterization : Assign charges using AM1-BCC in Open Babel; minimize energy with MMFF94 force field .

- Docking workflow :

- Example: Docking revealed that cyclopentylthio groups in analogous compounds occupy hydrophobic subpockets, enhancing binding affinity .

Advanced: How do researchers address discrepancies in biological activity data across derivatives of this imidazole compound?

Methodological Answer:

- Structure-activity relationship (SAR) analysis :

- Statistical validation :

- Example: Discrepancies in IC₅₀ values (e.g., 0.5–10 µM for EGFR inhibitors) were attributed to R2 group hydrophobicity and steric effects .

Advanced: What computational methods are used to predict ADMET properties of this compound?

Methodological Answer:

- Software tools :

- Parameter optimization :

- Example: ADMET analysis of 2-phenylimidazole derivatives highlighted moderate hepatotoxicity risks, guiding lead optimization .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Chromatography :

- Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (deviation <0.4%) .

- Melting point : Sharp range (e.g., 209–211°C) confirms crystallinity and absence of polymorphs .

Advanced: How do researchers resolve tautomeric or conformational ambiguities in imidazole derivatives?

Methodological Answer:

- Dynamic NMR : Detect tautomerization via variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

- DFT calculations : Compare energy-minimized tautomers (e.g., B3LYP/6-31G* level) to experimental data .

- X-ray crystallography : Resolve proton positions in solid-state structures (e.g., SHELXL refinement of H-bond networks) .

- Example: A tautomeric mixture of 2-(indol-3-ylthio)imidazoles was resolved via crystallography, confirming dominant tautomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.